

Technical Guide: Pt(II) Octaethylporphine Ketone (PtOEPK)

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Compound of Interest

Compound Name: Pt(II) Octaethylporphine ketone

Cat. No.: B1180644

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CAS Number: 172617-46-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Platinum(II) Octaethylporphine Ketone (PtOEPK), a synthetic metalloporphyrin with significant applications in research and development. This document covers its core properties, a detailed synthesis protocol, and its primary mechanism of action as an oxygen sensor.

Core Properties and Data

Pt(II) Octaethylporphine Ketone is a platinum-bound porphyrin distinguished by eight ethyl substituents and a ketone group on the macrocycle.^[1] This structure imparts specific photophysical properties that are highly valuable for various sensing applications.

Molecular Properties

The fundamental molecular characteristics of PtOEPK are summarized in the table below.

Property	Value	Reference
CAS Number	172617-46-8	[2][3]
Molecular Formula	C ₃₆ H ₄₄ N ₄ OPt	[3]
Molecular Weight	743.85 g/mol	[3]
Alternate Names	Platinum (2+) 3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one, PtOEPK	[3]
Coordination Geometry	Square-planar	[1]

Photophysical Properties

The utility of PtOEPK, particularly in oxygen sensing, is derived from its distinct photophysical characteristics. The ketone group induces a significant bathochromic shift in the absorption and emission spectra compared to unsubstituted porphyrins.[1]

Parameter	Value	Conditions	Reference
Absorption (λ_{max})	592–602 nm	[1]	
Molar Extinction Coefficient (ϵ)	$1.4 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1]	
Emission (λ_{em})	770–800 nm (Near-Infrared Phosphorescence)	[1]	
Triplet Excited State Lifetime (τ_0)	40–60 μs	Deaerated Toluene	
Phosphorescence Quantum Yield	0.24	[4]	

Experimental Protocols

Synthesis of Pt(II) Octaethylporphine Ketone (PtOEPK)

The synthesis of PtOEPK is a multi-step process that begins with the creation of the free-base octaethylporphyrin ketone (H₂OEPK), followed by metallation with a platinum(II) salt.^[1]

Step 1: Preparation of Free-Base Octaethylporphyrin Ketone (H₂OEPK)

- This initial step involves the synthesis of the porphyrin macrocycle without the central platinum atom. The specific details for the synthesis of H₂OEPK can vary, but it generally follows established porphyrin synthesis methodologies.

Step 2: Metallation with Platinum(II)

- Reactants:
 - Free-base octaethylporphyrin ketone (H₂OEPK)
 - Platinum(II) bis(benzonitrile) dichloride (Pt(C₆H₅CN)₂Cl₂)
 - High-boiling solvent (e.g., diphenylether or o-dichlorobenzene)
- Procedure:
 - Dissolve H₂OEPK and Pt(C₆H₅CN)₂Cl₂ in the chosen high-boiling solvent in a reaction flask equipped with a reflux condenser.
 - Heat the mixture to reflux.
 - Monitor the reaction progress using UV-vis spectroscopy. The completion of the metallation is indicated by a shift in the Q-band from approximately 590 nm (for the free-base) to around 630 nm (for the platinated form). This process typically takes 60–90 minutes.^[1]
- Purification:
 - After the reaction is complete, cool the mixture and purify the product using alumina chromatography to yield PtOEPK with a purity of over 95%.^[1]

- Confirm the final product's identity and purity using mass spectrometry and elemental analysis.[1]

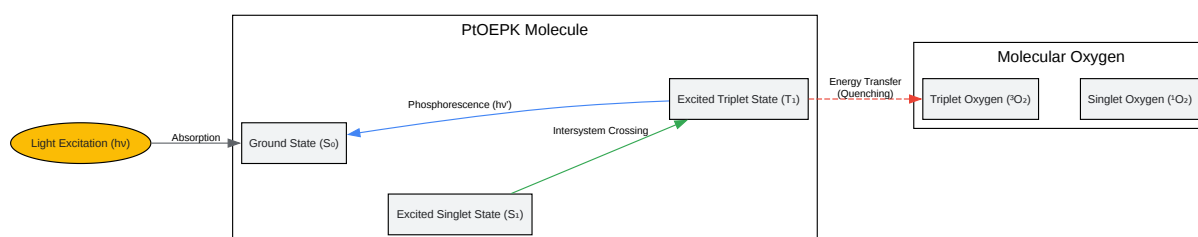
Mechanism of Action: Oxygen Sensing

The primary application of PtOEPK is as a highly sensitive phosphorescent probe for molecular oxygen.[2] This functionality is based on the principle of phosphorescence quenching.

Phosphorescence Quenching by Molecular Oxygen

The process begins with the excitation of the PtOEPK molecule by a light source. The molecule absorbs a photon and transitions to an excited singlet state (S_1). Due to the presence of the heavy platinum atom, it undergoes efficient intersystem crossing to a long-lived triplet state (T_1). In the absence of oxygen, the molecule returns to the ground state (S_0) by emitting a photon, a process known as phosphorescence.

However, when molecular oxygen (3O_2) is present, it can interact with the excited PtOEPK molecule in its triplet state. Through a non-radiative energy transfer, the PtOEPK molecule returns to its ground state without emitting a photon, and the oxygen molecule is promoted to its highly reactive singlet state (1O_2). The degree of phosphorescence quenching is directly proportional to the concentration of oxygen, allowing for precise quantitative measurements.



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